cholesterol n-nonyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

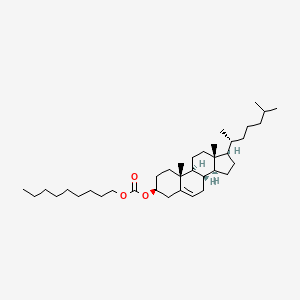

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJSPXXNWCOJH-IATSNXCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659856 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-83-1 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cholesteryl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cholesteryl nonanoate, a significant cholesteryl ester with applications ranging from cosmetic formulations to advanced liquid crystal technologies. This document details its structural characteristics, physicochemical properties, and provides generalized experimental protocols for their determination.

Introduction

Cholesteryl nonanoate (also known as cholesteryl pelargonate) is the ester formed from cholesterol and nonanoic acid.[1][2] It is a white, crystalline solid at room temperature and is notable for its thermotropic liquid crystalline behavior, specifically exhibiting a cholesteric phase.[1][3] This property, along with its biocompatibility, makes it a subject of interest in materials science and biomedical applications, including drug delivery systems where it can influence membrane fluidity.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of cholesteryl nonanoate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

| Property | Value |

| CAS Number | 1182-66-7 |

| Molecular Formula | C₃₆H₆₂O₂[5][6] |

| Molecular Weight | 526.88 g/mol [6][7][8] |

| Appearance | White to off-white crystalline solid[1][2][7] |

| Melting Point | 74 - 82 °C[1][2][7] |

| Boiling Point | ~360 °C at 760 mmHg[7][9] |

| Solubility | Insoluble in water.[1][2] Soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and ethanol.[4][10][11] |

| Optical Rotation | -30° (c=5 in chloroform)[11][12] |

Liquid Crystalline Behavior

A key characteristic of cholesteryl nonanoate is its ability to form a cholesteric liquid crystal phase upon heating.[3] The transition between different phases (crystalline, smectic, cholesteric, and isotropic liquid) occurs at specific temperatures, which is a critical consideration for its application in thermochromic devices and liquid crystal displays.[13]

-

Crystalline to Smectic Phase Transition: 77.5 °C

-

Smectic to Cholesteric Phase Transition: 79 °C

-

Cholesteric to Isotropic Liquid Transition (Clearing Point): 90 °C[13]

The following diagram illustrates the phase transition workflow of cholesteryl nonanoate with respect to temperature changes.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cholesteryl nonanoate.

| Spectroscopy Type | Key Features |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the cholesterol backbone and the nonanoate fatty acid chain.[14][15] |

| ¹³C NMR | The carbon NMR spectrum provides detailed information on the carbon skeleton, confirming the ester linkage and the sterol structure.[14] |

| Mass Spectrometry (GC-MS) | The mass spectrum typically shows a top peak at m/z 368, corresponding to the cholestadiene fragment after the loss of the nonanoate group.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[5] |

Experimental Protocols

The following are generalized methodologies for the characterization of cholesteryl nonanoate.

5.1. Synthesis via Acid Chloride-Alcohol Condensation

This protocol describes a common method for the synthesis of cholesteryl esters.

-

Dissolution: Dissolve cholesterol in a dry, non-protic solvent such as pyridine.

-

Acylation: Slowly add nonanoyl chloride to the cholesterol solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as acetone to yield the final white crystalline product.

The logical workflow for the synthesis and purification is depicted below.

5.2. Characterization by Differential Scanning Calorimetry (DSC) [3]

DSC is employed to determine the phase transition temperatures and enthalpies of cholesteryl nonanoate.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point. Then, cool the sample at the same rate. A second heating run is often performed to ensure thermal history is removed.

-

Data Analysis: The temperatures of phase transitions are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.

5.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16]

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.[17]

-

Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum to identify characteristic functional groups.[5]

Safety and Handling

According to safety data sheets, cholesteryl nonanoate is not classified as a hazardous substance under normal use conditions.[7][9] However, standard laboratory safety practices should be followed. It is incompatible with strong oxidizing agents.[7][10] For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust formation.[18]

Applications

The unique properties of cholesteryl nonanoate make it valuable in several fields:

-

Cosmetics: It is used as an emollient and texturizing agent in products like make-up and hair colorants.[1][2][19]

-

Liquid Crystal Displays (LCDs): Its liquid crystalline properties are utilized in the manufacturing of LCDs and other optical devices.[2][10][19]

-

Thermochromic Materials: It is a component in some thermochromic applications where color changes with temperature.[2]

-

Drug Delivery: Its lipid nature allows it to be incorporated into lipid-based drug delivery systems, potentially influencing membrane characteristics.[4]

-

Chemical Synthesis: It serves as an intermediate in the synthesis of other specialized chemicals.[19]

References

- 1. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl_nonanoate [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 5. Cholesteryl Nonanoate | C36H62O2 | CID 2723614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. fishersci.dk [fishersci.dk]

- 10. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Cholesteryl nonanoate, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 12. Cholesteryl nonanoate, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 13. polysciences.com [polysciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Cholesteryl pelargonate(1182-66-7) 1H NMR [m.chemicalbook.com]

- 16. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

- 17. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. nbinno.com [nbinno.com]

cholesteryl n-nonyl carbonate synthesis pathway from cholesterol

An In-depth Technical Guide to the Synthesis of Cholesteryl n-Nonyl Carbonate from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing cholesteryl n-nonyl carbonate, a liquid crystal material, starting from cholesterol. The document outlines the necessary chemical transformations, experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis and purification of this compound.

Synthetic Pathway Overview

The synthesis of cholesteryl n-nonyl carbonate from cholesterol is typically achieved in a two-step process. The first step involves the conversion of cholesterol to a more reactive intermediate, cholesteryl chloroformate. This intermediate is then reacted with 1-nonanol (n-nonyl alcohol) in the presence of a base to yield the final product, cholesteryl n-nonyl carbonate. This pathway is favored due to the high reactivity of the chloroformate group, which allows for an efficient and high-yield reaction with the alcohol.

Logical Relationship of the Synthesis Pathway

Caption: Two-step synthesis of cholesteryl n-nonyl carbonate from cholesterol.

Quantitative Data

The following table summarizes the key quantitative data related to the reactants and the final product. While specific yield for cholesteryl n-nonyl carbonate was not found in the provided search results, a yield for a similar long-chain cholesteryl carbonate is included to provide an estimate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Yield (%) |

| Cholesterol | C27H46O | 386.65 | White solid | 148-150 | 360 | - |

| Cholesteryl Chloroformate | C28H45ClO2 | 449.11[1] | White solid | 111-114 | - | High |

| 1-Nonanol | C9H20O | 144.25 | Colorless liquid | -5 | 215 | - |

| Cholesteryl n-Nonyl Carbonate | C37H64O3 | 556.90[] | Waxy solid | - | - | 70-80 (Estimated) |

| Cholesteryl Tridecyl Carbonate | C41H72O3 | 613.01 | Colorless needles | 61.9 | 71.35 (Clearing Point) | 72 |

Note: Data for Cholesteryl Tridecyl Carbonate is provided as a reference for expected yield and physical properties.

Experimental Protocols

This section provides a detailed methodology for the synthesis of cholesteryl n-nonyl carbonate from cholesterol.

Step 1: Synthesis of Cholesteryl Chloroformate from Cholesterol

Cholesteryl chloroformate is a key intermediate that can be synthesized from cholesterol.[] This reagent is also commercially available. The synthesis involves the reaction of cholesterol with a phosgene equivalent, such as triphosgene, in an inert solvent with a base.

Materials:

-

Cholesterol

-

Triphosgene (or phosgene solution)

-

Pyridine

-

Anhydrous Toluene (or other inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve cholesterol in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene in anhydrous toluene from the dropping funnel.

-

Add pyridine dropwise to the reaction mixture to act as a catalyst and acid scavenger.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride.

-

The solvent is removed under reduced pressure to yield crude cholesteryl chloroformate, which can be purified by recrystallization.

Step 2: Synthesis of Cholesteryl n-Nonyl Carbonate from Cholesteryl Chloroformate

This procedure is adapted from the synthesis of other cholesteryl n-alkyl carbonates.

Materials:

-

Cholesteryl Chloroformate

-

1-Nonanol

-

Pyridine

-

Absolute Benzene (or other suitable inert solvent like Toluene or Dichloromethane)

-

Silica Gel for column chromatography

-

Eluent: Benzene/Hexane mixture (e.g., 30/70 v/v)

-

Recrystallization solvent: Ethanol/2-butanone

Experimental Workflow:

Caption: Workflow for the synthesis and purification of cholesteryl n-nonyl carbonate.

Procedure:

-

In a round-bottom flask, dissolve cholesteryl chloroformate and a stoichiometric equivalent of 1-nonanol in absolute benzene.

-

To this solution, add a solution of pyridine (0.01 mol) in absolute benzene (50 ml) dropwise over 30 minutes at room temperature with continuous stirring.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

Following the room temperature stirring, heat the mixture to reflux and maintain for an additional 2 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the cooled mixture to remove the precipitated pyridinium hydrochloride.

-

Distill off the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel. Elute with a benzene/hexane (30/70) mixture.

-

Combine the fractions containing the desired product, as identified by TLC analysis.

-

Evaporate the solvent from the combined fractions.

-

Recrystallize the resulting solid from an ethanol/2-butanone mixture to yield pure cholesteryl n-nonyl carbonate as colorless needles.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling phosgene/triphosgene, pyridine, and organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Phosgene and its equivalents are highly toxic and require special handling procedures.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Benzene is a known carcinogen; consider using a less toxic alternative like toluene if the reaction conditions permit.

-

Exercise caution when heating flammable organic solvents.

This guide provides a comprehensive framework for the synthesis of cholesteryl n-nonyl carbonate. Researchers should adapt the procedures and purification techniques based on their laboratory conditions and the desired purity of the final product.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteryl Ester Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of cholesteryl ester liquid crystals, a class of materials that challenged the conventional understanding of the states of matter and paved the way for modern liquid crystal technologies. We will delve into the foundational experiments, key scientific figures, and the evolution of the characterization techniques that unveiled the unique properties of these remarkable compounds.

The Serendipitous Discovery

The story of liquid crystals begins in the late 19th century with the work of an Austrian botanist, Friedrich Reinitzer. While studying the chemical properties of cholesterol derivatives extracted from carrots, Reinitzer observed a peculiar melting behavior in a compound known as cholesteryl benzoate.[1][2] In 1888, he noted that this substance appeared to have two distinct melting points.[3][4][5] Upon heating, the solid cholesteryl benzoate melted into a cloudy, viscous fluid at 145°C.[3][6][7] This turbid state persisted until the temperature reached 178.5°C, at which point it transformed into a clear, transparent liquid.[3][6] Intrigued and perplexed by this unusual phenomenon, Reinitzer sought the expertise of the German physicist Otto Lehmann.[7][8]

Lehmann, equipped with a custom-built polarizing microscope with a heated stage, meticulously examined the cloudy intermediate phase.[5][9][10] He discovered that this fluid exhibited birefringence, a property characteristic of solid crystals where the refractive index depends on the polarization and propagation direction of light.[7] This observation of a substance that flowed like a liquid yet possessed the optical properties of a crystal led Lehmann to coin the term "liquid crystal" in 1889.[3][6][11] This groundbreaking discovery marked the identification of a new state of matter, now known as a mesophase, existing between the solid and isotropic liquid states.[4][12]

Early Cholesteryl Esters and Their Properties

The first liquid crystals to be identified were esters of cholesterol. Besides cholesteryl benzoate, another significant compound from this era is cholesteryl acetate.[13][14] These two molecules, while structurally similar, exhibit distinct liquid crystalline behaviors that were crucial in the early understanding of this new state of matter.

Quantitative Data on Early Cholesteryl Ester Liquid Crystals

The thermotropic behavior of these early-discovered liquid crystals is characterized by their transition temperatures. Below is a summary of the key quantitative data for cholesteryl benzoate and cholesteryl acetate.

| Compound | Chemical Formula | Melting Point (Solid to Liquid Crystal/Isotropic Liquid) | Clearing Point (Liquid Crystal to Isotropic Liquid) | Liquid Crystal Phase Type |

| Cholesteryl Benzoate | C₃₄H₅₀O₂ | ~145 °C[3][6] | ~178.5 °C[3][6] | Enantiotropic Cholesteric[15] |

| Cholesteryl Acetate | C₂₉H₄₈O₂ | Not specified | Not specified | Monotropic Cholesteric[15][16] |

Note: Enantiotropic liquid crystals exhibit the mesophase on both heating and cooling, while monotropic liquid crystals only show the mesophase on cooling from the isotropic liquid state.[15] Cholesteryl acetate's liquid crystal phase is observed upon supercooling.[16]

Experimental Protocols: Unveiling the Mesophase

The characterization of cholesteryl ester liquid crystals in the late 19th and early 20th centuries relied on innovative experimental techniques for the time. Modern methods provide a more detailed understanding of their structure and properties.

Synthesis of Cholesteryl Esters

A general method for the synthesis of cholesteryl esters involves the reaction of cholesterol with a corresponding acid anhydride or aroyl chloride.[17][18]

Example Protocol for Synthesis of Cholesteryl Benzoate: A common laboratory preparation involves the esterification of cholesterol with benzoic acid or its derivatives. A more modern approach utilizes a cross-coupling reaction. For instance, cholesterol can be reacted with an aroyl chloride in the presence of a palladium catalyst and a base in a suitable solvent like 1,4-dioxane. The reaction mixture is then heated, often using microwave irradiation, to facilitate the formation of the cholesteryl ester.[18][19]

Characterization Techniques

The identification and characterization of liquid crystal phases rely on a combination of techniques that probe the material's optical, thermal, and structural properties.

-

Polarized Optical Microscopy (POM): This was the primary tool used by Otto Lehmann and remains a fundamental technique for identifying liquid crystal phases.[20][21] The sample is placed on a temperature-controlled stage between two crossed polarizers. Anisotropic liquid crystal phases will rotate the plane of polarized light and appear bright and often colorful against a dark background, revealing characteristic textures that help identify the specific mesophase.[20]

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[20][22] By precisely measuring the temperatures and enthalpy changes of melting and clearing points, DSC provides quantitative data on the thermodynamic stability of different phases.[23]

-

X-ray Diffraction (XRD): XRD is a powerful technique for determining the molecular arrangement and structural order within a material.[20][21] In liquid crystals, XRD patterns can reveal the degree of positional and orientational order, allowing for the definitive identification of different smectic, nematic, and cholesteric phases.[22]

Visualizing the Discovery and Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A timeline illustrating the key events and figures in the discovery of cholesteryl ester liquid crystals.

Caption: Phase transitions of cholesteryl benzoate upon heating and cooling.

Caption: A general experimental workflow for the characterization of cholesteryl ester liquid crystals.

Conclusion

The discovery of cholesteryl ester liquid crystals by Friedrich Reinitzer and the subsequent pioneering work of Otto Lehmann fundamentally altered the scientific understanding of the states of matter. Their meticulous observations and innovative experimental approaches laid the groundwork for a field that has since blossomed, leading to the development of liquid crystal displays (LCDs) and a myriad of other advanced technologies. The study of these early cholesteric liquid crystals continues to be relevant, providing valuable insights into the complex relationship between molecular structure and macroscopic properties, which is of paramount importance in materials science and drug development.

References

- 1. The History of LCD (1880-1960) - Blaze Display Technology Co., Ltd. [blazedisplay.com]

- 2. Liquid Crystals [ch.ic.ac.uk]

- 3. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]

- 4. worldscientific.com [worldscientific.com]

- 5. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 6. Cholesteryl_benzoate [chemeurope.com]

- 7. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 8. youtube.com [youtube.com]

- 9. KIT - KIT - Media - News - News 2025 - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]

- 10. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2014 - 125 Years of Liquid Crystal Research [kit.edu]

- 11. encyclopedia.com [encyclopedia.com]

- 12. materials.duke.edu [materials.duke.edu]

- 13. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Cholesteryl Acetate [micro.magnet.fsu.edu]

- 14. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Cholesteryl Acetate Movie #10 [micro.magnet.fsu.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bhu.ac.in [bhu.ac.in]

- 21. ipme.ru [ipme.ru]

- 22. iosrjournals.org [iosrjournals.org]

- 23. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

molecular structure and phase behavior of cholesteryl nonanoate

An In-depth Technical Guide on the Molecular Structure and Phase Behavior of Cholesteryl Nonanoate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cholesteryl nonanoate, a widely studied cholesterol ester known for its rich thermotropic liquid crystalline behavior. It details the compound's molecular structure, phase transitions, and the experimental methodologies used for its characterization.

Molecular Structure

Cholesteryl nonanoate (also known as cholesteryl pelargonate) is an ester formed from cholesterol and nonanoic acid.[1][2] Its chemical formula is C₃₆H₆₂O₂ with a molecular weight of approximately 526.88 g/mol .[3][4] The molecule's structure is amphiphilic in nature, consisting of two distinct parts: a rigid, bulky steroid core derived from cholesterol and a flexible, linear nine-carbon aliphatic chain from the nonanoate group.[5] This unique combination of a rigid and a flexible moiety is the primary reason for its ability to form mesophases (liquid crystal phases) upon changes in temperature.[5]

Table 1: Molecular and Physical Properties of Cholesteryl Nonanoate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate | [4][6] |

| Synonyms | Cholesteryl pelargonate, 5-Cholesten-3β-ol 3-nonanoate | [3] |

| CAS Number | 1182-66-7 | [3] |

| Molecular Formula | C₃₆H₆₂O₂ | [3][4] |

| Molecular Weight | 526.88 g/mol | [3][4] |

| Appearance | White crystalline solid | [2][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Tetrahydrofuran (THF) |[2][6][7] |

Phase Behavior and Thermotropic Transitions

Cholesteryl nonanoate is a thermotropic liquid crystal, meaning its phases change as a function of temperature.[8] Upon heating from its solid crystalline state, it transitions through one or more liquid crystalline mesophases before becoming a clear isotropic liquid.[9][10] The specific sequence of phases observed is typically Crystalline (Cr) → Smectic A (SmA) → Cholesteric (Ch) or Chiral Nematic (N*) → Isotropic (Iso).[11]

-

Smectic A (SmA) Phase: In this phase, the molecules are arranged in layers. The long axes of the molecules are, on average, oriented perpendicular to the layer planes, and there is no long-range positional order within the layers themselves.[5]

-

Cholesteric (Ch) Phase: This phase is characterized by a helical superstructure. Within any given plane, the molecules have a nematic-like orientational order, but the direction of this orientation twists progressively in adjacent planes, forming a helix.[12] This helical structure is responsible for the unique optical properties of the cholesteric phase, such as selective reflection of circularly polarized light, which results in iridescent colors that are highly sensitive to temperature.[9][12][13] The distance over which the director rotates by 360° is known as the helical pitch.[12]

-

Isotropic (Iso) Phase: At high temperatures, the substance melts into a true isotropic liquid, where the molecules are randomly oriented and positioned, and the material is optically clear.[10]

The precise transition temperatures can vary slightly between studies due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).[11]

Table 2: Quantitative Phase Transition Data for Cholesteryl Nonanoate (on heating)

| Phase Transition | Temperature Range (°C) | Enthalpy (ΔH) | Reference |

|---|---|---|---|

| Crystalline → Smectic A | 75 - 77.5 | 31.8 J/g | [11] |

| Smectic A → Cholesteric (N*) | 78.6 - 79 | 1.1 J/g | [11] |

| Cholesteric (N*) → Isotropic | 90 - 93 | 1.0 J/g | |

Experimental Characterization Protocols

The phase behavior of cholesteryl nonanoate is primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Structural details are further elucidated by X-ray diffraction (XRD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

-

Sample Preparation: A small amount of high-purity cholesteryl nonanoate (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program:

-

The sample is first heated to a temperature above its isotropic clearing point (e.g., 100°C) to erase any previous thermal history.

-

It is then cooled at a controlled rate (e.g., 5-10 K/min) to a temperature well below its crystallization point (e.g., 25°C).[14]

-

Finally, a heating scan is performed at the same controlled rate from the low temperature up to the isotropic phase.[15]

-

-

Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as peaks on the DSC thermogram.[14] The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the textures of the different liquid crystal phases.

Methodology:

-

Sample Preparation: A small quantity of cholesteryl nonanoate is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a programmable hot stage mounted on the polarizing microscope. The hot stage allows for precise temperature control and variation.

-

Observation: The sample is observed through the microscope between crossed polarizers.

-

Thermal Program: The sample is slowly heated from its crystalline phase through its mesophases to the isotropic liquid. The temperature is then slowly lowered to observe the transitions upon cooling.[12][13]

-

Texture Identification: Each liquid crystal phase exhibits a characteristic optical texture. For cholesteryl nonanoate, one would observe the crystalline structure, followed by the smectic phase textures, and then the colorful, often fingerprint-like or focal conic textures of the cholesteric phase.[13][16] The isotropic phase appears completely dark under crossed polarizers. Micrographs are taken at various temperatures to document these textures.[16]

X-ray Diffraction (XRD)

Objective: To obtain information about the molecular arrangement and structural parameters, such as layer spacing in the smectic phase.

Methodology:

-

Sample Preparation: Cholesteryl nonanoate is loaded into a thin-walled glass capillary tube.

-

Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled sample holder. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

Data Collection: The diffraction pattern is recorded on a 2D detector.

-

Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, low-angle reflection is expected, corresponding to the smectic layer spacing (d).

-

Wide-Angle X-ray Scattering (WAXS): In both smectic and cholesteric phases, a diffuse, wide-angle halo is observed, indicating the lack of long-range positional order within the layers (smectic) or along the director axis (cholesteric). This corresponds to the average distance between neighboring molecules.

-

-

Analysis: The layer spacing 'd' in the SmA phase can be calculated from the position of the SAXS peak using Bragg's Law. The temperature dependence of these structural features can be studied by collecting diffraction patterns at various controlled temperatures.

Visualizations

The following diagrams illustrate the logical relationships in the phase behavior and experimental analysis of cholesteryl nonanoate.

References

- 1. Cholesteryl_nonanoate [chemeurope.com]

- 2. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]

- 3. larodan.com [larodan.com]

- 4. Cholesteryl Nonanoate | C36H62O2 | CID 2723614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mriquestions.com [mriquestions.com]

- 6. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. OPG [opg.optica.org]

- 10. Liquid Crystals in Nondestructive Testing [opg.optica.org]

- 11. arxiv.org [arxiv.org]

- 12. Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Scientific.Net [scientific.net]

- 13. Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Determining the Solubility of Cholesteryl n-Nonyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of cholesteryl n-nonyl carbonate, a cholesteric liquid crystal with potential applications in various scientific and technological fields. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method, a summary of analogous solubility data for structurally similar cholesterol derivatives to provide a contextual baseline, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to accurately and efficiently determine the solubility of cholesteryl n-nonyl carbonate in various organic solvents, a critical parameter for its application in formulation development, material science, and biomedical research.

Introduction

Cholesteryl n-nonyl carbonate belongs to the family of cholesteryl esters, which are well-known for their liquid crystalline properties. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various applications, from drug delivery systems to thermochromic materials. Understanding the solubility profile is crucial for controlling crystallization, ensuring homogeneity in formulations, and predicting bioavailability in pharmaceutical contexts. This guide provides the methodological tools to establish this critical parameter.

Solubility Data of Analogous Cholesterol Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| Cholesterol | Ethanol | Not Specified | ~3.25 g/100 mL[1] |

| Cholesterol | Acetone | Not Specified | ~3.25 g/100 mL[1] |

| Cholesterol | Isopropanol | Not Specified | ~4.89 g/100 mL[1] |

| Cholesteryl Benzoate | Ethanol | Not Specified | Soluble[2] |

| Cholesteryl Benzoate | Chloroform | Not Specified | Soluble[2][3] |

| Cholesteryl Nonanoate | Chloroform | Not Specified | Soluble[4] |

| Cholesteryl Nonanoate | Ethanol | Not Specified | Soluble[4] |

| Cholesteryl Oleyl Carbonate | Chloroform | 27 | Soluble (c=2) |

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment

-

Cholesteryl n-nonyl carbonate (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of cholesteryl n-nonyl carbonate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Accurately weigh the filtered solution. Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of cholesteryl n-nonyl carbonate in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of cholesteryl n-nonyl carbonate in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of filtered solution (L)) / Mass of filtered solution (g) × Density of solvent (g/L)

Alternatively, if the density of the saturated solution is determined, a more direct calculation can be made.

Alternative Method: Turbidimetric Solubility Assay

For higher throughput screening, a turbidimetric (or kinetic) solubility assay can be employed.[8][9][10] This method involves preparing a concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) and then diluting it into the test solvent. The concentration at which precipitation is observed (indicated by an increase in turbidity) is taken as the kinetic solubility.[9] While faster, this method provides a measure of kinetic solubility which may differ from the thermodynamic equilibrium solubility obtained by the shake-flask method.[10]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocols for determining solubility.

Workflow for the Shake-Flask Solubility Determination Method.

Workflow for the Turbidimetric Solubility Assay.

Conclusion

While direct quantitative solubility data for cholesteryl n-nonyl carbonate remains elusive in the current body of scientific literature, this guide provides the necessary tools for its empirical determination. The detailed shake-flask protocol offers a reliable method for obtaining equilibrium solubility, a crucial parameter for any research or development involving this compound. The analogous data and alternative high-throughput methods presented herein serve to inform and expedite the initial stages of solubility screening. By following the methodologies outlined in this guide, researchers and drug development professionals can confidently establish the solubility profile of cholesteryl n-nonyl carbonate in relevant organic solvents, thereby facilitating its effective application and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. CAS 604-32-0: Cholesteryl benzoate | CymitQuimica [cymitquimica.com]

- 3. Cholesteryl benzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scielo.br [scielo.br]

- 8. evotec.com [evotec.com]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

A Comprehensive Technical Guide to Cholesteryl Nonanoate

Cholesteryl nonanoate is a cholesterol ester that has garnered significant interest in materials science and cosmetic formulations due to its unique liquid crystalline properties. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for cholesteryl nonanoate is 1182-66-7 .[1][2][3][4][5][6][7]

This compound is known by a variety of synonyms, reflecting its chemical structure as an ester of cholesterol and nonanoic acid.

Table 1: Synonyms for Cholesteryl Nonanoate

| Synonym |

| Cholesteryl pelargonate |

| (3Beta)-Cholest-5-En-3-Yl Nonanoate |

| 5-Cholesten-3β-ol nonanoate |

| 3β-(Nonanoyloxy)cholest-5-ene |

| Cholest-5-en-3-ol (3β)-, 3-nonanoate |

| Cholesterol pelargonate |

| Cholesteryl nonylate |

| Nonanoic acid, cholesteryl ester |

Physicochemical Properties

Cholesteryl nonanoate is a white, crystalline solid at room temperature.[8][9] It is insoluble in water but soluble in organic solvents such as chloroform and tetrahydrofuran (THF).[1][9][10]

Table 2: Physicochemical Data for Cholesteryl Nonanoate

| Property | Value |

| Molecular Formula | C₃₆H₆₂O₂ |

| Molecular Weight | 526.88 g/mol |

| Appearance | White to off-white solid/crystals |

| Melting Point | 74 - 82 °C |

| Boiling Point | 360 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in chloroform, THF |

| Optical Activity | [α]25/D −30° (c = 2 in chloroform) |

| InChI Key | WCLNGBQPTVENHV-MKQVXYPISA-N |

| SMILES | CCCCCCCCC(=O)O[C@H]1CC[C@]2(C)C3CC[C@]4(C)C(CCC4C3CC=C2C1)--INVALID-LINK--CCCC(C)C |

Sources:[1][2][3][4][5][9][10]

Liquid Crystalline Behavior

A key characteristic of cholesteryl nonanoate is its thermotropic liquid crystalline behavior. As the temperature changes, it transitions through different mesophases, each with distinct optical properties. This behavior is fundamental to its application in thermochromic devices and cosmetics.[7][8][9][11]

Table 3: Liquid Crystal Phase Transition Temperatures

| Transition | Temperature (°C) |

| Crystalline to Smectic | 77.5 |

| Smectic to Cholesteric | 79 |

| Cholesteric to Isotropic | 90 |

The cholesteric (or chiral nematic) phase is of particular interest as it selectively reflects light of specific wavelengths, resulting in iridescent colors that are temperature-dependent.[12]

Caption: Temperature-dependent phase transitions of cholesteryl nonanoate.

Experimental Protocols

This section details methodologies for the synthesis of cholesteryl nonanoate and the preparation of a thermochromic liquid crystal mixture.

A common method for synthesizing cholesteryl nonanoate involves the esterification of cholesterol with a derivative of nonanoic acid.

-

Materials: Cholesterol, nonanoyl chloride (or nonanoic acid), pyridine (or another suitable base), and an appropriate solvent.

-

Procedure:

-

Dissolve cholesterol in a suitable solvent (e.g., pyridine) in a reaction flask.

-

Slowly add nonanoyl chloride to the solution while stirring. The reaction is typically carried out under controlled temperature conditions.

-

Allow the reaction to proceed for a specified time until completion.

-

Upon completion, the product is isolated, often by precipitation in a non-solvent like water or methanol.

-

The crude product is then purified, commonly through recrystallization from a solvent such as acetone, to yield pure cholesteryl nonanoate.

-

-

Characterization: The final product's purity and identity are confirmed by measuring its melting point and analyzing it via spectroscopic methods (e.g., NMR, IR). The liquid crystal transition temperatures can be verified using differential scanning calorimetry (DSC) and polarized optical microscopy.[12]

Cholesteryl nonanoate is often mixed with other cholesterol esters, such as cholesteryl oleyl carbonate and cholesteryl chloride, to create formulations that display a wide range of colors over specific temperature ranges.[13][14][15]

-

Materials: Cholesteryl nonanoate, cholesteryl oleyl carbonate, and cholesteryl benzoate (or cholesteryl chloride).

-

Procedure:

-

Weigh the desired amounts of each cholesteryl ester and place them in a glass vial. The ratio of the components determines the temperature range of the color play. For example, a mixture of 0.65 g cholesteryl oleyl carbonate, 0.25 g cholesteryl pelargonate (nonanoate), and 0.10 g cholesteryl benzoate results in a transition range of 17-23°C.[14]

-

Gently heat the vial using a heat gun or by placing it in an oven until all components melt and form a homogenous isotropic liquid.[13][14]

-

The liquid can then be applied to a black surface for observation. As the mixture cools, it will pass through the cholesteric phase and display a spectrum of colors corresponding to the temperature.

-

For stability, the mixture can be encapsulated between polymer sheets.[13]

-

Caption: Workflow for preparing a thermochromic liquid crystal mixture.

Applications

The unique properties of cholesteryl nonanoate make it a valuable component in several fields:

-

Liquid Crystal Displays (LCDs): It is used as a component in liquid crystal mixtures for display applications.[8][9][10][11]

-

Cosmetics: Its ability to create opalescent and iridescent effects makes it a popular ingredient in hair colors, makeup, and lotions.[9][10]

-

Thermochromic Materials: Mixtures containing cholesteryl nonanoate are used in thermochromic films and inks that change color with temperature, finding applications in thermometers, mood rings, and thermal mapping sensors.[8][9][14]

-

Pleochroic Dyes: It is utilized in the manufacturing of some pleochroic dyes, which exhibit different colors when viewed from different angles.[10][11]

Safety and Handling

According to Safety Data Sheets (SDS), cholesteryl nonanoate is not considered a hazardous substance under OSHA's Hazard Communication Standard.[3] However, as with all laboratory chemicals, it should be handled with care.

-

Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation during handling.[3][16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][10]

References

- 1. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 2. larodan.com [larodan.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.dk [fishersci.dk]

- 5. 胆固醇壬酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cholesteryl Nonanoate | C36H62O2 | CID 2723614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polysciences.com [polysciences.com]

- 8. Cholesteryl_nonanoate [chemeurope.com]

- 9. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]

- 10. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. choe.cn [choe.cn]

- 14. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 15. OPG [opg.optica.org]

- 16. echemi.com [echemi.com]

Preliminary Investigation of Cholesteryl n-Nonyl Carbonate Mesophases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the mesomorphic properties of cholesteryl n-nonyl carbonate. Drawing from foundational studies on the homologous series of cholesteryl n-alkyl carbonates, this document details the synthesis, experimental characterization, and phase behavior of this liquid crystal material. The data is presented to be a practical resource for professionals in materials science and drug delivery, where the unique properties of cholesteric liquid crystals are of significant interest.

Physicochemical Properties and Mesophase Behavior

Cholesteryl n-nonyl carbonate belongs to the homologous series of cholesteryl n-alkyl carbonates, which are known to exhibit thermotropic liquid crystal behavior. Specifically, members of this series with longer alkyl chains, including the n-nonyl derivative, display both cholesteric and smectic mesophases.

Upon cooling from the isotropic liquid state, cholesteryl n-nonyl carbonate transitions into a cholesteric mesophase. This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties such as selective reflection of light. For the homologous series, the cholesteric-isotropic transition temperatures tend to decrease as the alkyl chain length increases.

Further cooling leads to a monotropic smectic-cholesteric transition, where a more ordered, layered smectic phase is formed. A monotropic transition is one that is observed only upon cooling. In the cholesteryl n-alkyl carbonate series, the smectic-cholesteric transition temperatures initially increase with chain length before leveling off.

Quantitative Phase Transition Data

The following table summarizes the key transition temperatures and enthalpy changes for cholesteryl n-nonyl carbonate and its adjacent homologs, as determined by differential scanning calorimetry (DSC) and optical microscopy.

| Compound | Alkyl Chain (n) | Smectic-Cholesteric Transition Tsc (°C) | Cholesteric-Isotropic Transition Tci (°C) | Heat of Fusion ΔH (kcal/mol) | Heat of Ch-Iso Transition ΔHci (kcal/mol) |

| Cholesteryl n-Octyl Carbonate | 8 | 53.9 - 52.9 | 86.8 - 86.2 | 6.51 | 0.14 |

| Cholesteryl n-Nonyl Carbonate | 9 | 54.9 - 54.1 | 83.8 - 83.2 | 7.59 | 0.14 |

| Cholesteryl n-Decyl Carbonate | 10 | 55.7 - 55.0 | 80.8 - 80.2 | 8.82 | 0.15 |

Data sourced from Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1), 77–86.

Experimental Protocols

The characterization of cholesteryl n-nonyl carbonate mesophases relies on a combination of synthesis and analytical techniques.

Synthesis of Cholesteryl n-Alkyl Carbonates

A general method for synthesizing the homologous series involves the reaction of cholesteryl chloroformate with the corresponding high-purity 1-alkanol.

Protocol:

-

A solution of 1-nonanol and cholesteryl chloroformate (1:1 molar ratio) is prepared in an absolute benzene solvent.

-

Pyridine (1 molar equivalent) is added to the stirred solution over 30 minutes at room temperature to act as a catalyst and acid scavenger.

-

The reaction mixture is stirred for 2 hours at room temperature, followed by 2 hours under reflux.

-

After cooling, the mixture is filtered to remove pyridine hydrochloride salt.

-

The solvent is removed via distillation.

-

The crude product is purified by chromatography on a silica gel column, eluting with a benzene/hexane mixture (e.g., 30/70 v/v).

-

Fractions containing the pure product are combined, the solvent is evaporated, and the final product is obtained by recrystallization from a suitable solvent mixture like ethanol/2-butanone.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Protocol:

-

A small sample (typically 1-5 mg) of purified cholesteryl n-nonyl carbonate is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample is placed in the DSC instrument and heated to a temperature above its clearing point (e.g., 100°C) to ensure an isotropic state and erase any previous thermal history.

-

The sample is then cooled and heated at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.

-

The heat flow to the sample is measured relative to the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

-

Transition temperatures are typically reported as the onset or peak of the thermal event. Enthalpy changes (ΔH) are calculated by integrating the area under the transition peaks.[1][2][3]

Polarized Optical Microscopy (POM)

POM is the primary method for identifying and characterizing liquid crystal phases by observing their unique optical textures.

Protocol:

-

A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a programmable hot stage (e.g., Mettler FP-2) coupled to a polarizing microscope.

-

The sample is heated to its isotropic liquid phase, appearing dark under crossed polarizers.

-

The sample is then slowly cooled, and the textures that form upon transitioning into different mesophases are observed and recorded.

-

The cholesteric phase typically exhibits a focal-conic or planar texture. For this series, a unique "platelet" texture exhibiting green and blue colors is also observed.

-

The smectic phase will show a different texture, often with features like bâtonnets or focal-conic fans.

-

Transition temperatures are recorded as the point where a distinct textural change occurs.

Visualized Workflows and Phase Transitions

To clarify the relationships between procedures and phenomena, the following diagrams illustrate the experimental workflow and the thermal behavior of the material.

References

- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Cholesteryl n-Nonyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cholesteryl n-nonyl carbonate, a cholesterol derivative with applications in various research and development fields. Due to the limited availability of specific toxicological data for this compound, this document also includes representative experimental protocols and generalized cellular pathways relevant to cholesteryl esters to facilitate a thorough safety assessment.

Chemical and Physical Properties

Cholesteryl n-nonyl carbonate, also known as cholesteryl nonanoate, is an ester of cholesterol. Its properties are summarized below.

| Property | Value |

| Synonyms | Cholesteryl nonanoate, Cholesteryl pelargonate |

| CAS Number | 1182-66-7 |

| Molecular Formula | C₃₆H₆₂O₂ |

| Molecular Weight | 526.88 g/mol |

| Appearance | Off-white solid |

| Odor | Odorless |

| Melting Point | 74 - 77 °C (165.2 - 170.6 °F) |

| Boiling Point | 360 °C (680 °F) |

| Solubility | Insoluble in water; Soluble in organic solvents |

| Stability | Stable under normal conditions |

Hazard Identification and First Aid

While not classified as hazardous under the US OSHA Hazard Communication Standard 2024, it is recommended to handle cholesteryl n-nonyl carbonate with care as its toxicological properties have not been fully investigated.[1]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[1][2]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

-

Handling: Handle in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Avoid formation of dust and aerosols.[3] Do not ingest, inhale, or allow contact with skin and eyes.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling cholesteryl n-nonyl carbonate:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Representative Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological studies on cholesteryl n-nonyl carbonate, this section provides detailed methodologies for key in vitro experiments that can be employed to assess its safety profile. These are based on established guidelines and protocols for similar compounds.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is adapted from the OECD Test Guideline 439.[1][4][5][6] This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Model Preparation: Reconstituted human epidermis tissue models are cultured to form a stratified, differentiated epidermis.

-

Test Substance Application: A defined amount of cholesteryl n-nonyl carbonate (as a solution or suspension) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery and development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The formazan is then extracted, and the absorbance is measured spectrophotometrically.

-

Data Interpretation: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic potential of cholesteryl n-nonyl carbonate on a relevant cell line (e.g., human keratinocytes, hepatocytes).

Methodology:

-

Cell Culture: A suitable human cell line is cultured in appropriate media and conditions.

-

Compound Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of cholesteryl n-nonyl carbonate.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability/Cytotoxicity Measurement: The effect of the compound on cell viability is measured using one of several available assays:

-

Data Analysis: The results are used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Potential Cellular Pathways and Toxicological Mechanisms

While specific signaling pathways for cholesteryl n-nonyl carbonate toxicity are not documented, its structural similarity to other cholesteryl esters suggests it will be metabolized through similar cellular pathways. An overview of the general metabolism of cholesteryl esters is provided below, which can inform potential mechanisms of toxicity.

General Cellular Metabolism of Cholesteryl Esters

Cholesteryl esters are primarily involved in the transport and storage of cholesterol within the body.[2] When taken up by cells, for instance from lipoproteins, they are typically hydrolyzed by esterases in lysosomes to yield free cholesterol and a fatty acid.[2][8][9] The liberated free cholesterol can then be utilized by the cell for various purposes, such as membrane synthesis or as a precursor for steroid hormones.

Excess free cholesterol is cytotoxic.[10][11] To prevent its accumulation, cells convert free cholesterol back into cholesteryl esters through the action of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] These newly synthesized cholesteryl esters are then stored in lipid droplets.[3] A disruption in this delicate balance, either through excessive uptake of cholesteryl esters, impaired hydrolysis, or inefficient re-esterification and storage, can lead to an accumulation of free cholesterol, triggering cellular stress and apoptosis.[10][11]

Visualizations

Workflow for Chemical Safety Assessment

General Cellular Processing of Cholesteryl Esters

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. uniube.br [uniube.br]

- 5. x-cellr8.com [x-cellr8.com]

- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 7. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 8. Modulation of endosomal cholesteryl ester metabolism by membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Consequences of cellular cholesterol accumulation: basic concepts and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cholesteryl Nonanoate for Liquid Crystal Display Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cholesteryl nonanoate, a key component in thermochromic liquid crystal displays (LCDs). The unique properties of this cholesteric liquid crystal, particularly its temperature-sensitive color play, make it a valuable material for various applications, including temperature sensors, medical diagnostics, and decorative materials.

Introduction

Cholesteryl nonanoate is a cholesterol-based liquid crystal that exhibits a cholesteric (chiral nematic) phase.[1] In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure is responsible for the material's characteristic selective reflection of light, resulting in iridescent colors that change with temperature.[2] The synthesis of high-purity cholesteryl nonanoate is crucial for achieving well-defined and reproducible liquid crystalline properties.[3]

The most common and effective method for synthesizing cholesteryl nonanoate is the esterification of cholesterol with nonanoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent. The resulting crude product is then purified by recrystallization to obtain the final, high-purity liquid crystalline material.

Data Presentation

Physical and Thermal Properties of Cholesteryl Nonanoate

| Property | Value | References |

| Molecular Formula | C₃₆H₆₂O₂ | [4][5] |

| Molecular Weight | 526.9 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Crystal to Smectic Phase Transition | ~77.5 °C | [7] |

| Smectic to Cholesteric Phase Transition | ~79 °C - 80 °C | [7] |

| Cholesteric to Isotropic Liquid Transition | ~90 °C - 93 °C | [7] |

| Solubility | Soluble in chloroform, tetrahydrofuran (THF), and hot acetone. Insoluble in water. | [4] |

Experimental Protocols

Synthesis of Cholesteryl Nonanoate

This protocol is based on the acid chloride-alcohol condensation reaction between cholesterol and nonanoyl chloride. The quantities provided are based on a starting amount of 1.5 g of cholesterol.

Materials and Reagents:

-

Cholesterol (C₂₇H₄₆O, FW: 386.65 g/mol )

-

Nonanoyl chloride (C₉H₁₇ClO, FW: 176.68 g/mol )

-

Anhydrous Pyridine (C₅H₅N)

-

Acetone (C₃H₆O), ACS grade

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel (100 mL)

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g (3.88 mmol) of cholesterol in approximately 15 mL of anhydrous pyridine. Stir the mixture until the cholesterol is completely dissolved.

-

Addition of Acylating Agent: Slowly add a slight molar excess of nonanoyl chloride (e.g., 1.1 equivalents, ~0.75 g, 4.27 mmol) to the cholesterol solution at room temperature with continuous stirring. The addition should be done dropwise to control the initial exothermic reaction.

-

Reaction: After the addition is complete, attach a condenser to the flask and heat the reaction mixture to approximately 60-70 °C. Maintain this temperature with stirring for a typical reaction time of 1.5 to 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

After the reaction period, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing about 50 mL of a vigorously stirred ice-water mixture. This will precipitate the crude cholesteryl nonanoate and dissolve the pyridine hydrochloride byproduct.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

-

Isolation of Crude Product:

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold deionized water to remove any remaining pyridine and its salts.

-

Allow the crude product to air-dry on the filter paper or in a desiccator.

-

Purification by Recrystallization

The crude cholesteryl nonanoate is purified by recrystallization from acetone to remove unreacted starting materials and byproducts.

Procedure:

-

Dissolution: Transfer the crude, dried cholesteryl nonanoate to an Erlenmeyer flask. Add a minimal amount of hot acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot acetone in small portions if necessary to achieve a clear solution. Avoid using an excessive amount of solvent to maximize the yield.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to further induce crystallization and maximize the yield.

-

Isolation of Pure Product:

-

Collect the purified white crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold acetone to remove any soluble impurities adhering to the crystal surfaces.

-

Dry the purified cholesteryl nonanoate crystals in a vacuum oven at a low temperature or in a desiccator.

-

-

Characterization: The purity of the final product can be assessed by measuring its melting point and phase transition temperatures using differential scanning calorimetry (DSC). The obtained values should be consistent with the literature values provided in the table above.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of cholesteryl nonanoate.

Molecular Structure of Cholesteryl Nonanoate

Caption: Chemical structure of cholesteryl nonanoate.

References

- 1. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mriquestions.com [mriquestions.com]

- 4. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]

- 5. Cholesteryl_nonanoate [chemeurope.com]

- 6. Cholesteryl Nonanoate | C36H62O2 | CID 2723614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polysciences.com [polysciences.com]

Application Notes and Protocols for the Study of Cholesteryl Nonanoate Phase Transitions using Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl nonanoate, an ester of cholesterol and nonanoic acid, is a well-known liquid crystal material that exhibits a rich thermotropic behavior, transitioning through multiple distinct phases upon heating and cooling.[1] These phase transitions are of significant interest in materials science and drug delivery, as the physical properties of the material change dramatically with each phase. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate these phase transitions by measuring the amount of heat absorbed or released by a sample as a function of temperature.[2][3] This document provides detailed application notes and protocols for the characterization of cholesteryl nonanoate phase transitions using DSC.

Principle of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and recorded as a peak in the DSC thermogram. The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition, while the temperature at the peak maximum (T_peak) or the onset of the peak (T_onset) provides the transition temperature.

Phase Transitions of Cholesteryl Nonanoate

Cholesteryl nonanoate exhibits a complex sequence of phase transitions. Upon heating from a solid crystalline state, it typically transitions to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid phase.[4] The reverse transitions are observed upon cooling. The exact transition temperatures can be influenced by the purity of the sample and the heating/cooling rate used in the DSC experiment.[5]

Quantitative Data Summary

The following table summarizes the typical phase transition temperatures and enthalpy changes for cholesteryl nonanoate as determined by DSC. It is important to note that these values can vary slightly between different studies and instruments.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Heating Cycle | |||

| Crystal to Smectic A | ~74 - 77 | ~77 - 80 | ~40 - 50 |

| Smectic A to Cholesteric (Chiral Nematic) | ~77 - 80 | ~80 - 83 | ~1.0 - 2.5 |

| Cholesteric (Chiral Nematic) to Isotropic | ~91 - 92 | ~92 - 93 | ~1.5 - 3.0 |

| Cooling Cycle | |||

| Isotropic to Cholesteric (Chiral Nematic) | ~90 - 91 | ~89 - 90 | ~-1.5 - -3.0 |

| Cholesteric (Chiral Nematic) to Smectic A | ~76 - 78 | ~75 - 77 | ~-1.0 - -2.5 |

| Smectic A to Crystal | ~65 - 70 | ~60 - 65 | ~-35 - -45 |

Note: These are approximate values compiled from various sources. Actual values should be determined experimentally.

Experimental Protocol

This protocol outlines the steps for analyzing the phase transitions of cholesteryl nonanoate using a heat-flux DSC instrument.

1. Materials and Equipment

-

Cholesteryl nonanoate (high purity)

-

DSC instrument with a cooling accessory

-

Aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Crimper for sealing DSC pans

-

Inert purge gas (e.g., nitrogen or argon)

2. Sample Preparation

-

Tare an empty aluminum DSC pan with its lid on the microbalance.

-

Accurately weigh 2-5 mg of cholesteryl nonanoate directly into the DSC pan. A smaller sample size generally results in better peak resolution.

-

Securely seal the pan using a crimper. Ensure a hermetic seal to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as the reference.

3. DSC Instrument Setup and Calibration

-

Turn on the DSC instrument and the cooling accessory, allowing them to stabilize.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

4. DSC Measurement Procedure

-